molecular formula C32H22O B13167879 1,3-Di([1,1'-biphenyl]-2-yl)isobenzofuran

1,3-Di([1,1'-biphenyl]-2-yl)isobenzofuran

Cat. No.: B13167879
M. Wt: 422.5 g/mol
InChI Key: WGJJPEAZEMLRJJ-UHFFFAOYSA-N
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Description

1,3-Di([1,1’-biphenyl]-2-yl)isobenzofuran is a complex organic compound known for its unique structure and reactivity. It belongs to the class of isobenzofurans, which are highly reactive dienes used in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di([1,1’-biphenyl]-2-yl)isobenzofuran can be achieved through several methods. One common approach involves the reaction of phenylmagnesium bromide with 3-phenylphthalide, followed by the elimination of water using mineral acids to yield the desired compound . Another method involves the [4+2] cycloaddition of 1,3-butadiene and dibenzoylethylene, which is then cyclized and further processed to obtain the final product .

Industrial Production Methods

Industrial production of 1,3-Di([1,1’-biphenyl]-2-yl)isobenzofuran typically involves large-scale synthesis using commercially available starting materials. The process may include steps such as Friedel-Crafts acylation, reduction, and cycloaddition reactions to achieve high yields and purity .

Mechanism of Action

The mechanism of action of 1,3-Di([1,1’-biphenyl]-2-yl)isobenzofuran involves its high reactivity as a diene in Diels-Alder reactions. It can scavenge unstable and short-lived dienophiles, forming stable cycloadducts. The compound’s ability to react with singlet oxygen and form peroxides is also a key aspect of its mechanism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include 1,3-Diphenylisobenzofuran, 1,4-Diphenyl-2,3-benzofuran, and other substituted isobenzofurans .

Uniqueness

1,3-Di([1,1’-biphenyl]-2-yl)isobenzofuran is unique due to its specific structure, which imparts high reactivity and stability in various chemical reactions. Its ability to form stable cycloadducts and react with singlet oxygen distinguishes it from other similar compounds .

Properties

Molecular Formula

C32H22O

Molecular Weight

422.5 g/mol

IUPAC Name

1,3-bis(2-phenylphenyl)-2-benzofuran

InChI

InChI=1S/C32H22O/c1-3-13-23(14-4-1)25-17-7-9-19-27(25)31-29-21-11-12-22-30(29)32(33-31)28-20-10-8-18-26(28)24-15-5-2-6-16-24/h1-22H

InChI Key

WGJJPEAZEMLRJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=C4C=CC=CC4=C(O3)C5=CC=CC=C5C6=CC=CC=C6

Origin of Product

United States

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